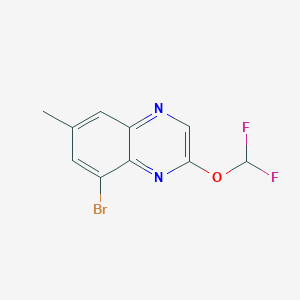










|
REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH3:15])[CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([OH:14])[CH:10]=[N:9]2.Cl[CH:17]([F:19])[F:18].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCOCC1>[Br:3][C:4]1[CH:5]=[C:6]([CH3:15])[CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([O:14][CH:17]([F:19])[F:18])[CH:10]=[N:9]2 |f:0.1,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
title compound
|
|
Quantity
|
5.11 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2N=CC(=NC12)O)C
|
|
Name
|
|
|
Quantity
|
689 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
condensed with a cold finger trap
|
|
Type
|
ADDITION
|
|
Details
|
added to the reaction mixture until the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate three times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark-brown oil
|
|
Type
|
WASH
|
|
Details
|
Flash chromatography of this brown oil on silica gel, eluting with 1:25 ethyl acetate/hexane
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2N=CC(=NC12)OC(F)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.23 g | |
| YIELD: PERCENTYIELD | 52% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |